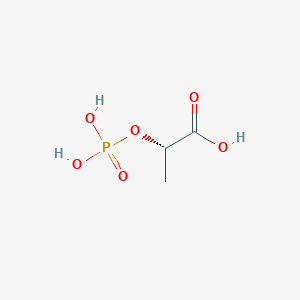

L-Phospholactate

Vue d'ensemble

Description

L-Phospholactate, également connu sous le nom d'acide (2R)-2-(phosphonooxy)propanoïque, est un composé organique appartenant à la classe des phosphates de monoalkyle. Il contient un groupe phosphate lié à une chaîne alkyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L-Phospholactate peut être synthétisé par plusieurs méthodes. Une approche courante implique la phosphorylation de l'acide lactique. La réaction nécessite généralement un agent phosphorylant tel que l'oxychlorure de phosphore ou le chlorure de phosphoryle, et la réaction est effectuée dans des conditions contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

En milieu industriel, this compound peut être produit en utilisant des réacteurs chimiques à grande échelle. Le processus implique l'ajout continu d'acide lactique et de l'agent phosphorylant, suivi d'étapes de purification pour isoler le produit souhaité. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour optimiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

L-Phospholactate subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour produire les oxoacides correspondants.

Réduction : Il peut être réduit pour former des hydroxyacides.

Substitution : Le groupe phosphate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Produit des oxoacides.

Réduction : Forme des hydroxyacides.

Substitution : Donne divers phospholactates substitués en fonction des réactifs utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Biologie : Étudié pour son rôle dans les voies métaboliques et les interactions enzymatiques.

Médecine : Investigated for potential therapeutic applications, including as a precursor for drug development.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme additif dans diverses formulations

Mécanisme d'action

This compound exerce ses effets en interagissant avec des cibles moléculaires spécifiques, telles que les enzymes impliquées dans les voies métaboliques. Une cible connue est la pyruvate kinase, une enzyme qui joue un rôle crucial dans la glycolyse. This compound se lie au site actif de la pyruvate kinase, modulant son activité et influençant le processus métabolique global .

Applications De Recherche Scientifique

Metabolic Significance

1. Role in Glycolysis and Metabolic Regulation

L-Phospholactate is involved in the regulation of glycolytic pathways. It is produced as a side product of pyruvate kinase activity and has been implicated in metabolic proofreading mechanisms within organisms such as Plasmodium falciparum. Research has shown that 2-phospho-L-lactate can inhibit key glycolytic enzymes, which suggests its critical role in maintaining metabolic balance and preventing the accumulation of toxic by-products during glycolysis .

2. Novel Metabolite Identification

Studies have identified this compound as a product of the methylglyoxal pathway, particularly in the context of parasite metabolism. The enzyme phosphoglycolate phosphatase has been shown to regulate levels of this compound, indicating its importance in detoxifying harmful metabolites and facilitating energy production . The accumulation of 2-phospho-L-lactate in P. falciparum highlights its potential as a biomarker for understanding metabolic fluxes within parasitic infections .

Imaging Applications

1. Magnetic Resonance Spectroscopy

this compound is being explored for use as a hyperpolarized contrast agent in Magnetic Resonance Imaging (MRI). Hyperpolarization enhances the signals from metabolites, allowing for real-time visualization of metabolic processes. Initial studies indicate that hyperpolarized this compound can be used to monitor metabolic changes associated with cancer and other diseases . The ability to visualize this compound dynamics could provide insights into tumor metabolism and treatment responses.

2. In Vivo Administration Studies

Recent advancements have demonstrated the feasibility of administering hyperpolarized this compound directly within MRI systems. This method allows for immediate imaging post-hyperpolarization, significantly improving the detection sensitivity for metabolic processes. Such techniques are crucial for studying conditions where rapid changes in metabolism occur, such as ischemia or cancer progression .

Biochemical Studies

1. Enzyme Interaction Studies

this compound serves as a substrate for various enzymes involved in metabolic pathways. Its interaction with phosphoglycolate phosphatase has been studied extensively to understand how cells manage toxic by-products generated during metabolism. This research is pivotal for developing therapeutic strategies targeting metabolic dysregulation in diseases such as malaria .

2. Toxicity and Metabolic By-products

The overaccumulation of lactate derivatives, including this compound, can lead to toxic effects within cells. Studies have shown that excessive levels can disrupt normal cellular functions by inhibiting key enzymes involved in glycolysis and energy production . Understanding these toxicity mechanisms is essential for developing interventions to mitigate adverse effects associated with high lactate levels.

Summary Table: Applications of this compound

Mécanisme D'action

L-Phospholactate exerts its effects by interacting with specific molecular targets, such as enzymes involved in metabolic pathways. One known target is pyruvate kinase, an enzyme that plays a crucial role in glycolysis. This compound binds to the active site of pyruvate kinase, modulating its activity and influencing the overall metabolic process .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2-phospho-L-lactique : Un composé étroitement apparenté avec des caractéristiques structurelles similaires.

Phosphoénolpyruvate : Un autre composé contenant du phosphate impliqué dans les voies métaboliques.

Acide lactique : La forme non phosphorylée de L-Phospholactate

Unicité

This compound est unique en raison de son groupe phosphate spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à interagir avec des enzymes comme la pyruvate kinase le distingue d'autres composés similaires, ce qui en fait une molécule précieuse pour la recherche et les applications industrielles .

Activité Biologique

L-Phospholactate, also known as 2-phospho-L-lactic acid, is a phosphorylated derivative of lactic acid that plays a crucial role in various metabolic pathways. This article explores its biological activity, mechanisms of action, and relevance in cellular metabolism, particularly focusing on its enzymatic interactions and implications in disease contexts.

- Chemical Formula : C₃H₇O₆P

- Molecular Weight : 152.06 g/mol

- CAS Number : 5326965

This compound is the (S)-enantiomer of 2-phospholactic acid, characterized by its phosphate group which influences its biochemical behavior and interactions within metabolic pathways.

Metabolic Role and Mechanisms

This compound is primarily involved in the metabolism of lactate and plays a significant role in glycolysis and gluconeogenesis. It acts as a substrate for various phosphatases, which facilitate its conversion into L-lactate, thus participating in energy production and metabolic regulation.

Enzymatic Interactions

-

Phosphoglycolate Phosphatase (PGP) :

- PGP is essential for the dephosphorylation of toxic metabolites like 2-phosphoglycolate and this compound. In Plasmodium falciparum, PGP has been shown to dephosphorylate this compound effectively, highlighting its role in detoxifying metabolic byproducts that inhibit key glycolytic enzymes such as triosephosphate isomerase and phosphofructokinase .

-

Biodistribution Studies :

- Studies using animal models have demonstrated that upon intravenous administration, this compound is rapidly converted to L-lactate through the action of blood phosphatases. This conversion occurs within minutes and is crucial for maintaining metabolic homeostasis in tissues such as the liver and kidneys .

Case Study 1: Tumor Metabolism

In a study involving tumor-bearing mice, this compound was injected to assess its biodistribution and metabolic fate. The results indicated a rapid conversion to L-lactate, suggesting that this compound could serve as a potential biomarker for metabolic imaging in cancer diagnostics . The study utilized high-resolution NMR spectroscopy to track the metabolite's distribution across various tissues.

Case Study 2: Enzyme Activity Regulation

Research on P. falciparum has shown that mutations in the PGP gene lead to increased intracellular levels of this compound, which correlates with altered glycolytic flux and resistance to antimalarial drugs like fosmidomycin. This indicates that this compound not only plays a role in metabolism but also influences drug resistance mechanisms .

Biological Implications

The biological activity of this compound extends beyond mere metabolic functions; it has implications in various physiological and pathological conditions:

- Cancer Metabolism : The rapid conversion of this compound to L-lactate may contribute to the Warburg effect observed in cancer cells, where aerobic glycolysis predominates even in the presence of oxygen.

- Infectious Diseases : In pathogens such as Plasmodium falciparum, the regulation of this compound levels through PGP activity can influence parasite survival and virulence.

Propriétés

IUPAC Name |

(2S)-2-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZRNWHGZPKNKY-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416117 | |

| Record name | L-PHOSPHOLACTATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28238-07-5 | |

| Record name | L-PHOSPHOLACTATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.